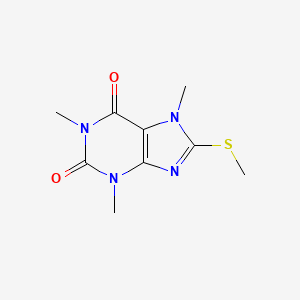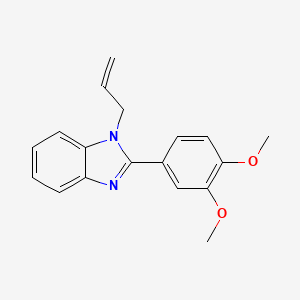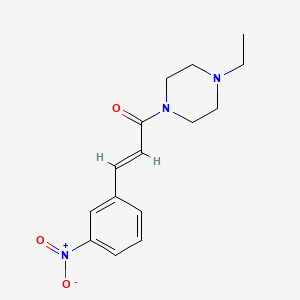![molecular formula C11H18N2O B5870500 N'-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide](/img/structure/B5870500.png)
N'-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide is a chemical compound with the molecular formula C13H20N2O. It is known for its unique structure, which includes a cyclopropane ring and a hydrazide functional group. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide typically involves the reaction of cyclopropanecarboxylic acid hydrazide with 3-methylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(1Z)-3-methyl-2-cyclohexen-1-ylidene]benzenesulfonohydrazide
- N’-[(1Z)-3-methylcyclohexylidene]-1H-indole-3-carbohydrazide
Uniqueness
N’-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide is unique due to its cyclopropane ring, which imparts distinct chemical properties compared to similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific research applications.
Propiedades
IUPAC Name |
N-[(Z)-(3-methylcyclohexylidene)amino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8-3-2-4-10(7-8)12-13-11(14)9-5-6-9/h8-9H,2-7H2,1H3,(H,13,14)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSDETQFZQELRN-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2CC2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)C2CC2)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE](/img/structure/B5870433.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)



![Methyl 3-[(3-methylquinoxalin-2-yl)amino]benzoate](/img/structure/B5870492.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)

![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)

![N-[(2-methylphenyl)carbamothioyl]propanamide](/img/structure/B5870530.png)

